Product packaging for (4-Aminobutoxy)cycloheptane(Cat. No.:CAS No. 1247354-86-4)

(4-Aminobutoxy)cycloheptane

Cat. No.: B1532385
CAS No.: 1247354-86-4
M. Wt: 185.31 g/mol
InChI Key: IAVVRCMXODKEKL-UHFFFAOYSA-N
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Description

(4-Aminobutoxy)cycloheptane is a synthetic organic compound that features a cycloheptane ring linked to a 4-aminobutoxy chain. This structure classifies it as a valuable building block in medicinal chemistry and chemical biology for the synthesis of more complex molecules. Its primary research value lies in its bifunctional nature; the cycloheptyl group can impart conformational constraints and influence the lipophilicity of a compound, while the primary amine serves as a versatile handle for further chemical modifications, such as amide bond formation or conjugation to other molecular scaffolds . As a result, researchers can utilize this compound in the development of novel chemical probes, potential pharmacophores, and as a precursor in the synthesis of compound libraries for high-throughput screening against therapeutic targets. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B1532385 (4-Aminobutoxy)cycloheptane CAS No. 1247354-86-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cycloheptyloxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVRCMXODKEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Aminobutoxy Cycloheptane

Established Synthetic Pathways for (4-Aminobutoxy)cycloheptane Scaffolds

The synthesis of scaffolds like this compound is foundational in medicinal chemistry and drug discovery, providing a versatile platform for creating a diverse range of molecules. nih.govrsc.org These scaffolds are core structures that can be systematically modified to explore structure-activity relationships. nih.govnih.gov The general approach to synthesizing such scaffolds often involves a multi-step process that begins with commercially available or readily synthesized starting materials. mdpi.comresearchgate.net

A common strategy for constructing the this compound scaffold likely involves the etherification of cycloheptanol (B1583049) with a protected 4-aminobutanol derivative, followed by deprotection of the amino group. The key ether linkage can be formed through a Williamson ether synthesis, where the sodium or potassium salt of cycloheptanol is reacted with a 4-halobutylamine derivative, or more commonly, a derivative where the amine is protected (e.g., as a phthalimide (B116566) or a carbamate) to prevent side reactions. The choice of protecting group is critical and must be stable to the etherification conditions but readily removable in a subsequent step.

Alternatively, a reductive amination approach could be employed, starting from cycloheptanone (B156872) and a suitable amino alcohol. However, this would yield a different connectivity and is not a direct route to the title compound. The direct coupling of cycloheptanol with 4-aminobutanol is also challenging due to the poor leaving group nature of the hydroxyl group and the nucleophilicity of the amine. Therefore, activation of the alcohol or use of a halo-derivative is typically necessary.

While specific, detailed synthetic procedures for this compound itself are not extensively documented in the provided search results, the synthesis of analogous aminobutoxy derivatives has been described. For instance, the synthesis of darpones with aminobutoxy side chains was undertaken to improve their solubility. lookchem.com Similarly, the preparation of 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol, a precursor for the drug Selexipag, involves the reaction of 2-chloro-5,6-diphenylpyrazine with 4-(isopropylamino)-1-butanol. googleapis.com These examples highlight the general principle of coupling a cyclic or heterocyclic core with an aminobutoxy side chain.

Precursor Chemistry and Intermediate Generation in Synthesis

The successful synthesis of this compound hinges on the careful selection and preparation of its precursors. nanoge.orgnih.gov The primary precursors are a cycloheptane-containing moiety and a C4-aminobutoxy unit.

For the cycloheptane (B1346806) part, cycloheptanol or a derivative thereof serves as the starting point. Cycloheptanol is commercially available or can be prepared by the reduction of cycloheptanone. For the Williamson ether synthesis, cycloheptanol would be converted to its alkoxide in situ using a strong base like sodium hydride (NaH) or potassium hydride (KH).

The 4-aminobutoxy portion is typically derived from 4-aminobutanol. To prevent the amine from interfering with the etherification reaction, it must be protected. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). For example, 4-aminobutanol can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-4-aminobutanol. This protected intermediate can then be halogenated (e.g., using thionyl chloride or phosphorus tribromide) to produce a 4-(N-Boc-amino)butyl halide, a reactive electrophile for the Williamson synthesis.

Alternatively, one could start with 1,4-dibromobutane (B41627) or a similar bifunctional electrophile. Reaction with cycloheptanol under basic conditions would yield 4-bromobutoxycycloheptane. Subsequent reaction of this intermediate with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would furnish the desired product.

After the successful coupling of the two precursors to form N-protected (4-butoxy)cycloheptane, the final step is the deprotection of the amino group. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. For a Cbz group, catalytic hydrogenation is the standard deprotection method.

Derivatization Strategies for Structural Modification

Chemical derivatization is a powerful tool for modifying the structure of a parent compound to enhance its properties or to explore its biological activity. jfda-online.comnih.gov For this compound, the primary sites for derivatization are the amino group and potentially the cycloheptane ring.

The aminobutoxy chain in this compound acts as a linker that can be modified in several ways. While the core structure specifies a butoxy chain, the principles of derivatization allow for the synthesis of analogs with different linker lengths (e.g., aminopropoxy, aminopentoxy) by using the corresponding aminoalcohols in the synthesis.

Furthermore, the amino group is a versatile handle for introducing a wide array of substituents. Acylation with various acid chlorides or anhydrides can introduce amide functionalities. Reaction with isocyanates or isothiocyanates can yield ureas and thioureas, respectively. Reductive amination with aldehydes or ketones can lead to secondary or tertiary amines. These modifications can significantly alter the physicochemical properties of the molecule, such as its polarity, basicity, and hydrogen bonding capacity.

The table below illustrates some potential derivatization strategies for the amino group of this compound.

Reagent ClassFunctional Group IntroducedPotential Property Change
Acid Chlorides/AnhydridesAmideNeutral, H-bond donor/acceptor
IsocyanatesUreaH-bond donor/acceptor
Sulfonyl ChloridesSulfonamideAcidic, H-bond donor
Aldehydes/Ketones (Reductive Amination)Secondary/Tertiary AmineIncreased basicity, altered polarity
Alkyl HalidesSecondary/Tertiary AmineIncreased basicity, altered lipophilicity

While this compound itself is achiral, the introduction of substituents on the cycloheptane ring or on the butoxy chain can create one or more stereocenters, leading to the possibility of enantiomers and diastereomers. ethz.chresearchgate.net The control of stereochemistry is paramount in the synthesis of chiral molecules, as different stereoisomers can have distinct biological activities. unipv.itwikipedia.org

For instance, if a substituted cycloheptanol is used as a precursor, and the substituent creates a chiral center, the resulting this compound derivative will be a mixture of diastereomers. The separation of these diastereomers can be achieved by chromatography or crystallization. Alternatively, a stereoselective synthesis can be employed to favor the formation of a specific diastereomer. york.ac.uk

If a chiral center is introduced on the aminobutoxy linker, for example, by using a chiral aminoalcohol precursor, then the final product will be a mixture of enantiomers. Enantioselective synthesis aims to produce a single enantiomer in excess. wikipedia.org This can be achieved through several strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as a chiral aminoalcohol derived from a natural amino acid.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other.

In the synthesis of complex molecules, such as certain receptor ligands, controlling the stereochemistry is crucial for achieving high affinity and selectivity. uni-regensburg.de For example, in the development of neuropeptide Y Y1 receptor ligands, the absolute stereochemistry of a newly introduced chiral center was determined, and the different diastereomers were investigated for their receptor affinity. uni-regensburg.de The ability to control and define the stereochemistry of derivatives of this compound is therefore a critical aspect of their synthetic chemistry, particularly for applications in drug discovery. unipv.itgoogle.com

Advanced Spectroscopic and Structural Characterization of 4 Aminobutoxy Cycloheptane and Its Analogs

Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment in Research (e.g., NMR, LC-MS, HPLC, UPLC)

The definitive identification and purity verification of (4-Aminobutoxy)cycloheptane rely on a combination of powerful spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) provide complementary information essential for a comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The protons on the cycloheptane (B1346806) ring would appear as a complex series of multiplets in the upfield region (typically 1.2-2.0 ppm), reflecting the ring's conformational flexibility. The methine proton on the carbon bearing the ether linkage (CH-O) would be shifted downfield (approximately 3.5-3.8 ppm). The protons of the butoxy chain would show characteristic signals: the -O-CH₂- group adjacent to the ring would resonate around 3.4-3.6 ppm, the terminal -CH₂-NH₂ group next to the nitrogen would appear around 2.7-2.9 ppm, and the internal methylene (B1212753) groups would be found in the 1.5-1.8 ppm range. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration. ucl.ac.uklibretexts.org

¹³C NMR: The carbon spectrum provides information on the number of unique carbon atoms and their chemical environment. The cycloheptane ring would exhibit several signals due to the different magnetic environments of its carbons in the preferred conformation. The carbon atom attached to the oxygen (C-O) would be significantly downfield-shifted (around 80-85 ppm). The carbons of the butoxy chain would also be clearly distinguishable, with the terminal carbon bonded to nitrogen appearing around 40-42 ppm. scienceready.com.au

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Cycloheptane CH-O 3.5 - 3.8 80 - 85
Cycloheptane CH₂ 1.2 - 2.0 25 - 35
O-CH₂ (butoxy) 3.4 - 3.6 68 - 72
Internal CH₂ (butoxy) 1.5 - 1.8 26 - 30
CH₂-N (butoxy) 2.7 - 2.9 40 - 42
NH₂ variable (broad) N/A

Note: These are estimated values and can vary based on solvent and experimental conditions. pdx.eduliverpool.ac.uknmrdb.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry, making it a cornerstone for both identification and purity assessment. docbrown.info For this compound, LC-MS analysis would confirm the molecular identity and provide insights into its structure through fragmentation. libretexts.org

The mass spectrometer would verify the molecular weight of the compound (C₁₁H₂₃NO, 185.31 g/mol ). Under electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 186.32. libretexts.org Tandem MS (MS/MS) experiments would involve fragmenting this parent ion to produce a characteristic pattern that confirms the connectivity of the molecule.

Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Corresponding Structure/Loss
186.3 [M+H]⁺, Protonated parent molecule
169.3 Loss of NH₃ (ammonia)
87.1 [C₄H₉NO+H]⁺, Cleavage of the ether bond (aminobutoxy fragment)
70.1 [C₄H₁₂N]⁺, Cleavage resulting in the aminobutyl fragment
44.1 [C₂H₆N]⁺, α-cleavage of the butylamine (B146782) chain

Note: Fragmentation is predictive and depends on ionization conditions. scienceready.com.aulibretexts.orgchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced successor, UPLC, are essential for assessing the purity of chemical compounds. conicet.gov.arresearchgate.netscielo.br These techniques separate the target compound from any impurities, starting materials, or byproducts. A typical method for an amine-containing compound like this compound would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) with an additive like formic acid). waters.com

The purity is determined by integrating the area of the detected peaks; a high-purity sample would ideally show a single, sharp peak. UPLC, which utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages. ijsrtjournal.comencyclopedia.pubresearchgate.net These include faster analysis times, improved resolution (sharper peaks), and higher sensitivity, making it a superior technique for rigorous purity assessment in modern research. lcms.czacs.org

Conformational Analysis of the Cycloheptane Moiety and its Influence on Molecular Structure

The seven-membered cycloheptane ring is significantly more flexible than its smaller cyclohexane (B81311) counterpart and exists as a dynamic equilibrium of multiple conformations. researchgate.net This flexibility is a critical aspect of its molecular structure. The two primary families of conformations are the twist-chair (TC) and the twist-boat (TB). libretexts.orgresearchgate.netmsu.edu

Computational and experimental studies have established that for unsubstituted cycloheptane, the twist-chair is the most stable conformation, possessing C₂ symmetry. libretexts.org The chair (Cₛ symmetry) and boat (Cₛ symmetry) forms are not energy minima but rather transition states in the pseudorotational pathways that interconvert the various twist forms. researchgate.net

Key Conformations of the Cycloheptane Ring

Conformation Family Most Stable Form Key Characteristics
Chair Twist-Chair (TC) Lowest energy conformation, C₂ symmetry, flexible. libretexts.org
Boat Twist-Boat (TB) Higher in energy than the TC family, also flexible. researchgate.net
Planar (Hypothetical) N/A Highly strained due to angle and torsional strain, does not exist.

Application of Advanced Imaging and Diffraction Techniques for Solid-State and Solution Structures

While spectroscopic methods provide crucial data on connectivity and purity, diffraction and advanced imaging techniques offer direct visualization of a molecule's three-dimensional structure.

X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. If this compound or a suitable derivative can be crystallized, this technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. nih.gov This would definitively establish the preferred conformation of the cycloheptane ring in the solid state and the exact spatial arrangement of the aminobutoxy side chain. acs.orgcuni.cz Studies on other functionalized cycloalkanes have successfully used X-ray crystallography to confirm stereochemistry and reveal detailed conformational features, such as identifying specific twist-chair or twist-boat forms adopted in the crystal lattice. chemrxiv.org

Advanced Imaging Techniques

Beyond classical diffraction, a range of advanced imaging techniques are emerging that provide structural information under various conditions. While techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are typically applied to macroscopic biological systems, the principles can be extended to molecular imaging. For instance, advanced fluorescence imaging could be used to study the localization and behavior of fluorescently-tagged analogs of this compound within complex environments. While not providing atomic-level structure in the way diffraction does, these methods can reveal information about the molecule's solution-phase behavior, aggregation, and interaction with other molecules or surfaces, offering a more dynamic picture of its structural properties.

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Formic Acid

Structure Activity Relationship Sar and Structure Pharmacology Relationship Spr Studies of 4 Aminobutoxy Cycloheptane Derivatives

Design Principles for SAR and SPR Investigations

The design of SAR and SPR studies for (4-Aminobutoxy)cycloheptane derivatives is guided by principles aimed at systematically dissecting the contribution of each structural feature to the molecule's biological activity. The primary goal is to convert observations from analog testing into a coherent model that explains how structure relates to activity, thereby guiding the design of more potent and selective compounds. drugdesign.org

Key design strategies include:

Systematic Structural Modification: Analogs are synthesized to methodically alter specific parts of the molecule. For the this compound scaffold, this involves modifying the cycloheptane (B1346806) ring (e.g., adding substituents, altering stereochemistry), changing the length or composition of the linker, and varying the substituents on the terminal amino group.

Probing Molecular Interactions: Modifications are designed to probe specific types of interactions with a biological target. drugdesign.org This includes adding hydrophobic groups to explore hydrophobic pockets, introducing hydrogen bond donors or acceptors to map out polar interactions, and incorporating charged moieties to probe for ionic interactions. drugdesign.org

Conformational Constraint and Flexibility Analysis: Given the inherent flexibility of both the cycloheptane ring and the butoxy linker, analogs may be designed to be more rigid. This helps to identify the specific conformation (the "bioactive conformation") responsible for biological activity and can reduce the entropic penalty upon binding, potentially increasing affinity. drugdesign.org

Isosteric and Bioisosteric Replacements: Functional groups are replaced with others of a similar size, shape, or electronic character to fine-tune properties like potency, selectivity, metabolic stability, and solubility. For example, the ether oxygen in the linker could be replaced with a sulfur atom or an amino group to assess the impact on binding and physicochemical properties.

These investigations aim to build a comprehensive understanding that links three-dimensional molecular features to pharmacological outcomes.

Impact of the 4-Aminobutoxy Linker on Receptor Binding Affinity and Selectivity

The 4-aminobutoxy linker is not merely a spacer but a critical component that actively influences the binding affinity and selectivity of this compound derivatives. Its length, flexibility, and chemical nature dictate the orientation and positioning of the cycloheptane ring and the terminal amino group within the receptor's binding site.

The length of the linker is a crucial parameter. A linker that is too short may prevent the molecule from spanning the distance between key interaction points in the receptor, while an overly long linker could introduce excessive flexibility, leading to an entropic penalty upon binding and potentially allowing interaction with unintended off-targets. doi.orgharvard.edu The optimal linker length places the pharmacophoric groups in the ideal positions to maximize favorable interactions. nih.gov

Furthermore, the chemical composition of the linker, specifically the ether oxygen, can serve as a hydrogen bond acceptor, contributing directly to binding affinity. The stability of the linker is also paramount; it must be sufficiently robust to avoid premature cleavage in biological systems while allowing the compound to reach its target. nih.gov Modifications to the linker, such as altering its length or rigidity, can therefore be a powerful tool for optimizing a compound's pharmacological profile. frontiersin.org

To illustrate the linker's importance, the following table presents hypothetical binding affinity data for a series of analogs where the linker length is varied.

CompoundLinker StructureLinker Length (Atoms)Hypothetical Binding Affinity (Ki, nM)Rationale
Analog 1-O-(CH₂)₂-NH₂4150Suboptimal length; fails to effectively span binding subsites.
Analog 2-O-(CH₂)₃-NH₂545Improved positioning of terminal groups.
This compound Core-O-(CH₂)₄-NH₂610Optimal length for spanning key receptor interaction points.
Analog 3-O-(CH₂)₅-NH₂755Increased flexibility leads to an entropic penalty upon binding.
Analog 4-O-(CH₂)₆-NH₂8200Excessive length and flexibility reduce precise positioning and affinity.

Conformational Flexibility of the Cycloheptane Ring and its Role in Ligand-Receptor Interactions

Unlike the rigid chair conformation of cyclohexane (B81311), the seven-membered cycloheptane ring is highly flexible and exists as a dynamic equilibrium of multiple low-energy conformations, primarily in the twist-chair and twist-boat families. biomedres.usresearchgate.net This conformational dynamism is a double-edged sword in ligand-receptor interactions.

On one hand, the flexibility allows the cycloheptane ring to adapt its shape to fit optimally into a binding pocket, a process known as "induced fit." This adaptability can be advantageous, enabling the ligand to maximize surface complementarity and form favorable interactions that a more rigid molecule could not achieve. drugdesign.org

Stereochemistry and Enantiomeric Effects on Biological Activity of this compound Analogs

The introduction of substituents onto the this compound scaffold can create one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). Because biological systems, such as receptors and enzymes, are themselves chiral, they can interact differently with each stereoisomer. nih.govyoutube.com This principle of stereoselectivity is fundamental to pharmacology.

Enantiomers of a chiral drug can exhibit significant differences in their potency, efficacy, and metabolic profiles. nih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. biomedgrid.combiomedgrid.com For example, substitution on the cycloheptane ring or the butoxy linker can create chiral centers. The absolute configuration (R or S) at these centers will determine the precise three-dimensional arrangement of atoms, which in turn dictates how effectively the molecule can bind to its target.

The following table provides a hypothetical example of how enantiomers of a substituted this compound derivative might display different biological activities.

CompoundConfigurationHypothetical Receptor A Affinity (Ki, nM)Hypothetical Receptor B Affinity (Ki, nM)Comment
2-Methyl-(4-aminobutoxy)cycloheptane(R)-enantiomer15>10,000Potent and selective for Receptor A (Eutomer).
(S)-enantiomer850>10,000Significantly less potent at Receptor A (Distomer).
3-Hydroxy-(4-aminobutoxy)cycloheptane(R)-enantiomer50050Active at Receptor B.
(S)-enantiomer45065Similar activity to the (R)-enantiomer at Receptor B.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. jetir.orgnih.gov For this compound derivatives, QSAR can be a powerful tool for predicting the activity of unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

The process involves several key steps:

Data Set Assembly: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) properties that characterize the molecule's structure and physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in model training) techniques.

For flexible molecules like these derivatives, 3D-QSAR and 4D-QSAR approaches are particularly relevant as they can account for the different conformations the molecules can adopt. mdpi.com A validated QSAR model can provide valuable insights into which structural features are most important for activity and can be used as a virtual screening tool to identify new, potentially potent candidates for synthesis and testing.

Biological Activities and Pharmacological Profiles of 4 Aminobutoxy Cycloheptane and Its Derivatives

Receptor Binding and Activation Studies

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Molecules incorporating moieties such as cycloalkanes and flexible ether-amine chains are of interest for their potential to interact with a variety of biological targets due to their three-dimensional nature and ability to form key interactions. pharmablock.com The following sections review several important receptor families and protein targets for which such compounds could theoretically be designed and evaluated.

Cannabinoid Receptor Ligand Research

The endocannabinoid system, comprising cannabinoid receptors CB1 and CB2, their endogenous ligands, and metabolic enzymes, regulates numerous physiological processes. google.com These receptors are targets for therapeutic intervention in conditions like pain, inflammation, obesity, and fibrosis. google.comchemrxiv.org

CB1 Receptor: Primarily expressed in the central nervous system, the CB1 receptor mediates the psychoactive effects of cannabinoids. Modulators of this receptor are sought for treating pain, anxiety, and metabolic disorders. nih.gov

CB2 Receptor: Found predominantly in the immune system, the CB2 receptor is a promising target for treating inflammatory conditions and fibrosis without the psychoactive side effects associated with CB1 activation. chemrxiv.org

The development of cannabinoid receptor modulators has expanded from plant-derived cannabinoids to synthetic small molecules and, more recently, peptides. chemrxiv.orgwikipedia.org Research into allosteric modulators, which bind to a site distinct from the primary ligand binding pocket, offers a promising strategy to fine-tune receptor activity and improve therapeutic profiles. nih.gov The chemical diversity of known cannabinoid ligands, which includes various cyclic and aliphatic structures, suggests that novel scaffolds could yield compounds with unique pharmacological properties. google.com

Prostanoid Receptor Agonist/Antagonist Profiles

Prostanoids, which include prostaglandins and thromboxanes, are lipid mediators synthesized from arachidonic acid that act on a family of nine G protein-coupled receptors (DP1-2, EP1-4, FP, IP, and TP). oatext.comoatext.com These receptors are involved in a wide array of biological functions, most notably inflammation. nih.gov

The development of potent and selective antagonists for prostanoid receptors has been a major goal in pharmacology to treat inflammatory conditions. nih.govnih.gov While inhibitors of the cyclo-oxygenase (COX) enzymes are broadly effective, they block the production of all prostanoids, including those with protective functions. nih.gov Receptor-specific antagonists offer a more targeted approach. patsnap.com

EP4 Receptor: The prostaglandin E2 (PGE2) receptor subtype EP4 is particularly implicated in mediating inflammation. oatext.com Selective antagonists for the EP4 receptor have been developed and are viewed as potential therapeutics for inflammatory diseases. nih.govpatsnap.com

Recent strategies have moved towards polypharmacology, designing single molecules that can antagonize multiple pro-inflammatory prostanoid receptors (e.g., DP1, EP1, EP4, TP) simultaneously. oatext.com This approach has shown greater anti-inflammatory efficacy in preclinical models than single-receptor antagonists or COX inhibitors. oatext.com

Other Targeted Protein Interactions (e.g., Phosphatases, Cystic Fibrosis Transmembrane Conductance Regulators)

While no specific interactions have been reported for (4-Aminobutoxy)cycloheptane with the following proteins, they represent important classes of drug targets.

Phosphatases: Protein phosphatases are enzymes that remove phosphate groups from proteins, acting in opposition to kinases to regulate a vast number of cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them attractive, albeit challenging, drug targets.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CFTR is an ion channel critical for regulating fluid and ion transport across epithelial cell membranes. Mutations in the CFTR gene cause cystic fibrosis. The development of CFTR modulators—drugs that correct the defective protein's function—has revolutionized the treatment of this disease.

In Vitro and Ex Vivo Pharmacological Characterization

The initial pharmacological assessment of a novel compound involves a suite of in vitro and ex vivo assays to determine its activity and selectivity.

In Vitro Assays: These are performed in controlled laboratory settings using isolated molecular targets or cells. Key assays include:

Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of a compound for its target receptor by measuring its ability to displace a known, radioactively labeled ligand.

Functional Assays: These assays measure the biological response following receptor binding. For G protein-coupled receptors, this can involve quantifying changes in second messengers (e.g., cAMP or intracellular Ca2+) or measuring downstream events like β-arrestin recruitment. These tests determine whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.

Ex Vivo Assays: These studies use tissues or cells taken from an organism. They provide a bridge between in vitro studies and whole-animal (in vivo) research by assessing a compound's effect in a more complex, biologically relevant system. For example, the anti-inflammatory activity of a prostanoid receptor antagonist could be tested on cytokine release from primary human macrophages. oatext.com

Preclinical Research on Efficacy in Disease Models (e.g., Antidepressant-like Effects)

Once a compound shows promising in vitro activity, it is advanced to preclinical research using animal models of disease to evaluate its potential therapeutic efficacy.

For assessing antidepressant-like effects, several well-established behavioral tests are used in rodents. These models are designed to screen for compounds that can reverse behavioral states analogous to human depression, such as despair or anhedonia. nih.gov

Forced Swim Test (FST): In this model, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with the hypothesis that antidepressant compounds will increase the time the animal spends actively trying to escape. researchgate.net

Tail Suspension Test (TST): Similar to the FST, this test measures immobility when a mouse is suspended by its tail. Antidepressant activity is indicated by a reduction in immobility time. nih.gov

Research has demonstrated that compounds with novel mechanisms of action or unique structures, including those containing cycloalkane moieties, can exhibit antidepressant-like activity in these models. nih.govnih.gov For instance, a compound isolated from garlic extract, (2-Cyclohexyl-1-methylpropyl) cyclohexane (B81311), was identified through computational studies as a potential selective serotonin (B10506) reuptake inhibitor (SSRI) with antidepressant potential. nih.gov Similarly, inhibitors of HCN channels have shown efficacy in preclinical depression models, suggesting new avenues for antidepressant drug development. nih.gov These findings underscore the continuous search for new chemical entities to treat major depressive disorder.

Lack of Specific Research Data on this compound's Metabolic and Distribution Profiles

A thorough investigation into the metabolic stability and biodistribution of the chemical compound this compound and its derivatives has revealed a significant gap in the available scientific literature. At present, there are no specific published studies, data tables, or detailed research findings that would permit a comprehensive analysis as outlined in the requested article structure.

The concepts of metabolic stability and biodistribution are fundamental in the field of pharmacology and drug discovery. Metabolic stability assays are crucial for determining how susceptible a compound is to being broken down by metabolic enzymes, which in turn influences its half-life and potential for oral bioavailability. Biodistribution studies are equally important, as they reveal how a compound and its metabolites are distributed throughout the various tissues and organs of a living organism, providing insights into its potential efficacy and toxicity.

While general principles of metabolic pathways, such as those mediated by cytochrome P450 enzymes, and the common methodologies for assessing biodistribution are well-established, their specific application to this compound has not been documented in accessible scientific databases or research articles. Consequently, any attempt to generate an article section on this topic would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research, including in vitro metabolism studies using liver microsomes or hepatocytes and in vivo pharmacokinetic and tissue distribution studies in animal models, would be necessary to elucidate the metabolic fate and distribution characteristics of this compound and its derivatives. Until such research is conducted and published, a detailed and authoritative discussion on this specific aspect of its pharmacological profile cannot be provided.

Computational and Theoretical Studies on 4 Aminobutoxy Cycloheptane

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the study of molecular structures, dynamics, and interactions. These approaches are particularly valuable for complex and flexible molecules such as those containing a cycloheptane (B1346806) ring.

The seven-membered cycloheptane ring is known for its conformational complexity, lacking the high symmetry of cyclohexane (B81311) and existing as a dynamic equilibrium of several low-energy conformers. The most stable forms are generally identified as the twist-chair and, to a lesser extent, the twist-boat conformations. The presence of a flexible (4-aminobutoxy) substituent on the cycloheptane ring introduces additional degrees of freedom, leading to a highly complex potential energy surface with numerous possible conformers.

Conformational sampling methods are employed to explore this vast conformational space and identify low-energy structures. Techniques such as molecular mechanics force fields are used to calculate the energies of different spatial arrangements of the atoms. The goal is to map the energy landscape, identifying the most stable conformers and the energy barriers between them. For a substituted cycloheptane, the orientation of the side chain (axial-like vs. equatorial-like) and the rotational state around the C-O and C-C bonds of the butoxy chain are critical variables.

Computational studies can generate data on the relative stabilities of these conformers, which is crucial for understanding the molecule's average shape and how it might be recognized by a biological target.

Table 1: Hypothetical Relative Energies of (4-Aminobutoxy)cycloheptane Conformers This table presents illustrative data for different conformations, with Energy (kcal/mol) relative to the most stable conformer (TC-eq).

Conformer IDCycloheptane Ring ConformationSubstituent OrientationRelative Energy (kcal/mol)Population (%)
TC-eqTwist-ChairEquatorial-like0.0075.2
TC-axTwist-ChairAxial-like1.2510.5
TB-eqTwist-BoatEquatorial-like1.804.3
TB-axTwist-BoatAxial-like2.501.5

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of this compound as a ligand for a biological target (e.g., a protein receptor or enzyme), molecular docking and molecular dynamics (MD) simulations are utilized.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. Docking algorithms place the flexible ligand into the binding site of a rigid or semi-flexible receptor, scoring the different poses based on factors like intermolecular forces, electrostatic interactions, and hydrogen bonding. For this compound, docking would explore how the amino group, the ether oxygen, and the cycloheptane ring can form favorable interactions within a binding pocket.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more detailed and dynamic picture of the ligand-target interaction. By simulating the movements of every atom in the system over time, MD can assess the stability of the docked pose, reveal how water molecules mediate interactions, and show conformational changes in both the ligand and the protein upon binding. These simulations offer insights into the thermodynamics and kinetics of the binding process.

Table 2: Illustrative Docking Results of this compound with a Hypothetical Kinase Target This table shows hypothetical binding scores and key interactions identified through a docking simulation.

Docking PoseBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
1-8.5Amine with Asp145; Ether O with Lys72Cycloheptane with Leu25, Val33
2-7.9Amine with Glu91 (backbone)Cycloheptane with Ile130, Phe148
3-7.2NoneButoxy chain with Ala55, Leu128

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. Unlike molecular mechanics, which relies on empirical parameters, quantum methods solve approximations of the Schrödinger equation to provide a fundamental description of the electron distribution in a molecule.

These calculations can determine a wide range of molecular properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites, like the amino and ether groups) and electron-poor regions (electrophilic sites).

Partial Atomic Charges: These calculations quantify the charge on each atom, helping to predict sites for electrostatic interactions.

Such data is invaluable for predicting how the molecule will behave in chemical reactions and how it will interact with other molecules on an electronic level.

Table 3: Selected Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G Level)* This table presents hypothetical data derived from a typical quantum chemical calculation.

DescriptorValue
HOMO Energy-8.9 eV
LUMO Energy2.1 eV
HOMO-LUMO Gap11.0 eV
Dipole Moment2.5 D
MESP Minimum (near NH2)-45 kcal/mol
MESP Minimum (near Ether O)-30 kcal/mol

Cheminformatics and Data Science Applications in Derivative Discovery

Cheminformatics and data science leverage computational power to manage, analyze, and model large sets of chemical data, accelerating the process of drug discovery. In the context of this compound, these approaches can be used to explore its chemical space and identify new derivatives with improved properties.

Key applications include:

Virtual Library Generation: A virtual library of thousands or millions of derivatives can be created by computationally modifying the parent structure—for example, by changing the length of the linker, altering the substitution pattern on the cycloheptane ring, or replacing the amine with other functional groups.

Quantitative Structure-Activity Relationship (QSAR): If experimental activity data is available for a set of related compounds, machine learning models can be trained to predict the activity of new, untested derivatives. These models correlate calculated molecular descriptors (e.g., size, polarity, electronic properties) with biological activity.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can be used to screen large databases for diverse molecules that fit the required criteria.

ADMET Prediction: In silico models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to prioritize derivatives with favorable drug-like profiles early in the discovery process.

These data-driven techniques allow researchers to intelligently navigate the vast possibilities of chemical synthesis, focusing resources on the most promising candidate molecules.

Applications of 4 Aminobutoxy Cycloheptane As a Chemical Probe and in Drug Discovery Research

Development as Fluorescent Probes and PET Tracers for Receptor Imaging

The ability to visualize and quantify biological processes at the molecular level is crucial for understanding disease mechanisms and developing targeted therapies. Chemical compounds can be engineered into sophisticated tools like fluorescent probes and Positron Emission Tomography (PET) tracers for receptor imaging.

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. By attaching a fluorophore to a compound that binds to a specific biological target, such as a receptor, scientists can visualize the location and concentration of that target within cells or tissues. The design of these probes is a meticulous process, often involving the modulation of fluorescence properties through mechanisms like Photoinduced Electron Transfer (PeT) to create "turn-on" or "turn-off" responses upon binding.

PET is a non-invasive imaging technique that uses radiotracers—biologically active molecules labeled with a positron-emitting radioisotope—to observe metabolic processes and receptor distribution in the body. For a compound to be developed into a successful PET tracer, it must exhibit several key properties, including high affinity and selectivity for its target, the ability to cross the blood-brain barrier (for neurological targets), and appropriate pharmacokinetic properties for imaging. The development pathway for PET tracers involves radiolabeling a lead compound and evaluating its performance in preclinical and clinical imaging studies.

Key Characteristics for Imaging Probes

Property Fluorescent Probes PET Tracers
Detection Method Fluorescence microscopy PET scanner
Label Fluorophore Positron-emitting radionuclide (e.g., ¹¹C, ¹⁸F)
Key Advantage High spatial resolution in cellular imaging Quantitative, non-invasive whole-body imaging

| Design Goal | Signal change upon target binding | Selective accumulation at the target site |

Utilization in Chemical Biology for Target Identification and Validation

Chemical biology utilizes small molecules to perturb and study biological systems. One of its primary applications is in target identification—the process of determining the specific molecular target (e.g., a protein or enzyme) with which a bioactive compound interacts to produce a particular phenotypic effect.

A compound with an interesting biological activity can be used as a "chemical probe" to fish out its binding partners from complex cellular lysates. This is often achieved through affinity chromatography, where the compound is immobilized on a solid support to capture its target proteins. Subsequent analysis using techniques like mass spectrometry can then identify the captured proteins. Another approach, known as Drug Affinity Responsive Target Stability (DARTS), relies on the principle that a protein becomes more resistant to degradation by proteases when it is bound to a small molecule.

Once a potential target is identified, validation is required to confirm that the compound's biological effects are indeed mediated through this target. This can involve genetic techniques, such as RNA interference (RNAi), to see if reducing the expression of the target protein mimics the effect of the compound.

Contributions to Lead Optimization and Drug Candidate Identification Processes

In the drug discovery pipeline, "hits" from initial screenings are developed into "leads," which are compounds with promising activity but may have suboptimal properties. Lead optimization is the iterative process of modifying the chemical structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties, while minimizing toxicity.

A compound that successfully navigates the lead optimization process, meeting a predefined set of criteria for safety and efficacy in preclinical models, is declared a drug candidate. This candidate then moves into formal preclinical and, subsequently, clinical development. The insights gained from the chemical biology studies and imaging applications of related compounds can significantly guide the multiparameter optimization required to identify a viable drug candidate.

Emerging Research Avenues and Future Perspectives for 4 Aminobutoxy Cycloheptane

Novel Synthetic Strategies for Enhanced Accessibility and Structural Diversity

The future exploration of (4-Aminobutoxy)cycloheptane hinges on the development of efficient and versatile synthetic methodologies. Current approaches to functionalized cycloheptanes can be built upon to create libraries of analogues for structure-activity relationship (SAR) studies.

Recent advances in C-H functionalization offer a promising avenue for the direct, site-selective modification of the cycloheptane (B1346806) ring. Ligand-controlled transannular C-H arylation of cycloalkane carboxylic acids, for instance, could be adapted to introduce a variety of substituents at specific positions on the cycloheptane core, thereby modulating the compound's physicochemical properties. Such late-stage functionalization would provide rapid access to a diverse range of derivatives from a common intermediate.

Furthermore, multicomponent reactions could be employed to construct the aminobutoxy side chain with various functional groups in a single step, enhancing synthetic efficiency. The development of stereoselective methods for the synthesis of cycloheptylamine (B1194755) derivatives will also be crucial for investigating the impact of stereochemistry on biological activity.

To illustrate the potential for creating structural diversity, the following table outlines hypothetical synthetic strategies that could be explored:

Synthetic StrategyDescriptionPotential for Diversity
Transannular C-H Functionalization Direct modification of the cycloheptane ring's C-H bonds, guided by a directing group.High: Allows for the introduction of a wide array of aryl and other functional groups at various positions.
Reductive Amination of Cycloheptanone (B156872) Derivatives A versatile method for synthesizing cycloheptylamine precursors from corresponding ketones.Moderate: Diversity is primarily determined by the availability of substituted cycloheptanones.
Ring-Opening Reactions Formation of the cycloheptane ring from cyclic precursors followed by amination.Moderate: Dependent on the range of available precursors for ring-opening.
Multicomponent Reactions One-pot synthesis of the aminobutoxy side chain with multiple functional groups.High: Enables the rapid generation of diverse side chains by varying the starting materials.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural features of this compound suggest several potential, yet unexplored, biological activities. The flexible cycloheptane scaffold is present in a number of bioactive natural products and synthetic molecules, indicating its suitability for binding to a variety of biological targets. The alkoxyamine moiety, on the other hand, has been investigated for its potential as a prodrug in cancer therapy and for its activity against parasites.

Future research should focus on screening this compound and its derivatives against a wide range of biological targets. Based on the activities of structurally related compounds, potential therapeutic areas of interest include:

Oncology: The alkoxyamine functional group can undergo homolysis to generate cytotoxic alkyl radicals, suggesting a potential application as a prodrug in cancer treatment.

Infectious Diseases: Alkoxyamine derivatives have shown promise as antimalarial and antischistosomal agents. This suggests that this compound derivatives could be explored for their efficacy against various pathogens.

Neurological Disorders: Derivatives of cycloheptylamine have been investigated for their ability to modulate neurotransmitter systems, indicating potential applications in the treatment of conditions like Parkinson's disease and depression.

Inflammation: Many cycloalkane-containing molecules exhibit anti-inflammatory properties. The this compound scaffold could be a starting point for the development of novel anti-inflammatory agents.

The following table summarizes potential biological targets and therapeutic applications for future investigation:

Potential Biological TargetTherapeutic ApplicationRationale based on Structural Analogs
Tumor-associated enzymes CancerAlkoxyamines can act as prodrugs, releasing cytotoxic radicals in the tumor microenvironment.
Parasitic proteins Malaria, SchistosomiasisAlkoxyamine derivatives have demonstrated activity against Plasmodium falciparum and Schistosoma mansoni.
Neurotransmitter transporters and receptors Neurological DisordersCycloheptylamine derivatives have been explored for their modulation of dopamine (B1211576) and serotonin (B10506) signaling.
Cyclooxygenases (COX) and other inflammatory enzymes InflammationThe cycloalkane scaffold is a common feature in many anti-inflammatory drugs.

Advanced Computational Integration for Predictive Design and Screening

The conformational flexibility of the cycloheptane ring presents both a challenge and an opportunity for drug design. Advanced computational methods will be indispensable for understanding the structure-activity relationships of this compound derivatives and for guiding the design of more potent and selective compounds.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the cycloheptane ring and to model its interactions with biological targets. These simulations can provide insights into the binding modes of different derivatives and help to identify key interactions that contribute to biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of this compound derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and to prioritize candidates for synthesis and experimental testing.

The integration of these computational approaches can significantly accelerate the drug discovery process. A proposed workflow is outlined below:

Computational MethodApplication in the Study of this compoundExpected Outcome
Molecular Dynamics (MD) Simulations - Exploration of the conformational preferences of the cycloheptane ring. - Simulation of the binding of derivatives to potential biological targets.- Understanding of the bioactive conformation. - Identification of key binding interactions and prediction of binding affinities.
Quantitative Structure-Activity Relationship (QSAR) - Development of predictive models based on the structural properties and biological activities of a series of derivatives.- Identification of the molecular descriptors that are most important for activity. - Virtual screening of new, unsynthesized compounds.
Virtual High-Throughput Screening (vHTS) - Docking of large libraries of virtual this compound derivatives into the binding sites of known or predicted targets.- Identification of hit compounds with high predicted binding affinity for further investigation.

Development of Novel Advanced Research Tools Based on the this compound Scaffold

Beyond its potential as a therapeutic agent, the this compound scaffold can be functionalized to create advanced research tools for chemical biology. These tools can be used to probe biological systems, identify new drug targets, and elucidate mechanisms of action.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it may be possible to develop fluorescent probes for biological imaging. If a derivative is found to bind selectively to a particular protein or cellular structure, a fluorescently labeled version could be used to visualize its localization and dynamics in living cells.

Affinity-Based Probes: The aminobutoxy side chain provides a convenient handle for the attachment of affinity tags, such as biotin (B1667282). A biotinylated derivative of this compound could be used in affinity chromatography experiments to isolate its binding partners from cell lysates, thereby identifying its molecular targets.

The modular nature of these research tools allows for a systematic approach to their design and synthesis, as detailed in the table below:

Type of Research ToolDesign and Synthesis StrategyPotential Application
Fluorescent Probe Covalent attachment of a suitable fluorophore (e.g., NBD, fluorescein) to the amino group of the butoxy side chain.- Visualization of the subcellular localization of the compound's target. - Real-time imaging of target engagement in living cells.
Biotinylated Affinity Probe Coupling of biotin to the amino group via a linker to minimize steric hindrance.- Identification of the protein targets of the compound through pull-down assays followed by mass spectrometry.
Photoaffinity Probe Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) into the scaffold.- Covalent labeling of the binding site of the target protein upon photoactivation, enabling more precise target identification.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (4-Aminobutoxy)cycloheptane in laboratory settings?

  • Answer : this compound shares flammability risks with its parent cycloheptane structure (flash point: ~5°C, flammable limits: 1.1–6.7% in air) . Key protocols include:

  • Use inert atmosphere storage and explosion-proof equipment .
  • Avoid contact with oxidizing agents (e.g., peroxides, nitrates) to prevent combustion .
  • Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and self-contained breathing apparatus (SCBA) during synthesis or spills .
  • Implement grounded containers to mitigate static discharge during transfers .

Q. How can the purity of this compound be validated post-synthesis?

  • Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 210–230 nm) to resolve amine and cycloheptane moieties .
  • Spectroscopy : FT-IR for amine N-H stretches (~3300 cm⁻¹) and cycloheptane C-H deformation (1450–1375 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C: ~70%, H: ~11%, N: ~6% for C₁₁H₂₁NO) .

Q. What synthetic routes are optimal for introducing the 4-aminobutoxy group to cycloheptane?

  • Answer : Two validated approaches:

  • Nucleophilic Substitution : React cycloheptanol with 4-aminobutyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0–5°C) .
  • Reductive Amination : Condense 4-aminobutanol with cycloheptanone using NaBH₃CN in methanol (yield: ~65–75%) .
    • Key Controls : Monitor pH (7–8) to avoid side reactions; use inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do ring puckering and conformational dynamics affect the reactivity of this compound?

  • Answer : Cycloheptane adopts a "skew-chair" conformation to relieve eclipsing interactions (C₄–C₅ bond rotation: 30–40°) . Computational modeling (DFT/B3LYP/6-31G*) shows:

  • The 4-aminobutoxy group induces axial-equatorial isomerism, altering steric and electronic profiles .
  • Puckering amplitude (q ≈ 0.5 Å) and phase angle (φ ≈ 60°) influence hydrogen bonding with adjacent molecules .
    • Experimental Validation : X-ray crystallography (e.g., P2₁2₁2₁ space group) to map disorder in ring conformations .

Q. How can contradictions in pharmacological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Answer : Apply iterative analysis frameworks:

  • Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK-293) to identify selective toxicity .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess amine oxidation pathways .
  • Data Reconciliation : Use multivariate regression to isolate confounding variables (e.g., solvent polarity, pH) .

Q. What strategies mitigate solvent-induced degradation during long-term stability studies?

  • Answer : Stability data for cycloheptane derivatives suggest:

  • Storage Conditions : Dark, anhydrous environments (<5% RH) at 4°C reduce hydrolysis of the aminobutoxy group .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
  • Analytical Monitoring : Track degradation via LC-MS/MS (e.g., m/z 180 → 123 for cycloheptane fragmentation) .

Methodological Challenges and Solutions

Q. How can computational models predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Answer : Combine:

  • Molecular Docking : AutoDock Vina to simulate binding to amine receptors (e.g., serotonin 5-HT₃) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in lipid bilayers .
  • Pharmacophore Mapping : Identify critical H-bond donors (NH₂) and hydrophobic regions (cycloheptane) .

Q. What experimental controls are essential for avoiding artifacts in spectroscopic characterization?

  • Answer :

  • NMR : Use deuterated solvents (CDCl₃/DMSO-d₆) and suppress water signals with presaturation .
  • Mass Spectrometry : Include lock mass calibration (e.g., NaTFA) for high-resolution accuracy (±0.001 Da) .
  • Blank Runs : Pre-rinse HPLC columns with acetonitrile/water (70:30) to eliminate carryover .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(4-Aminobutoxy)cycloheptane
Reactant of Route 2
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(4-Aminobutoxy)cycloheptane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.